molecular formula C10H10N2O B2499779 (2-Phenyl-1,3-oxazol-5-yl)methanamine CAS No. 838892-98-1

(2-Phenyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B2499779
CAS No.: 838892-98-1
M. Wt: 174.203
InChI Key: YSIWUHZRXBCISV-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-oxazol-5-yl)methanamine is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 2-position and an amine group at the 5-position.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Phenyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group can significantly affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIWUHZRXBCISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838892-98-1
Record name (2-phenyl-1,3-oxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a suspension of 2-(2-phenyloxazol-5-ylmethyl)isoindole-1,3-dione (1.5 g, 4.94 mmol) in 6N HCl (75 mL) at reflux for 5 days. Cool, basify with 3 N sodium hydroxide, and extract with methylene chloride (2×150 mL). Dry the organic phase (Na2SO4), filter, and concentrate to afford 400 mg of the title compound as a yellow oil. MS: m/e=175 (MH+).
Name
2-(2-phenyloxazol-5-ylmethyl)isoindole-1,3-dione
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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